molecular formula C6H13NO5S B1428877 2-(2-Ethoxyethanesulfonamido)acetic acid CAS No. 1341540-68-8

2-(2-Ethoxyethanesulfonamido)acetic acid

Cat. No. B1428877
CAS RN: 1341540-68-8
M. Wt: 211.24 g/mol
InChI Key: ITAJPYNVYPTKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Ethoxyethanesulfonamido)acetic acid” is a chemical compound with the CAS Number: 1341540-68-8 . It has a molecular weight of 211.24 and its IUPAC name is {[(2-ethoxyethyl)sulfonyl]amino}acetic acid . The compound contains a total of 26 atoms; 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The InChI code for “2-(2-Ethoxyethanesulfonamido)acetic acid” is 1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .

It is stored at room temperature . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Food Industry Applications

In the food industry, acetic acid derivatives, including 2-(2-Ethoxyethanesulfonamido)acetic acid , can serve as acidulants to give a characteristic flavor profile to food products . They are also used for microbial decontamination of meat and as mild descaling agents. Furthermore, acetic acid has been reported as an antimicrobial edible food coating agent, offering an innovative solution to food preservation .

Safety and Hazards

The safety data sheet for “2-(2-Ethoxyethanesulfonamido)acetic acid” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

2-(2-ethoxyethylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJPYNVYPTKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethanesulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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